molecular formula C₁₅H₁₉NO₈ B1139901 4-Acetamidophenyl b-D-glucuronide methyl ester CAS No. 570394-17-1

4-Acetamidophenyl b-D-glucuronide methyl ester

Cat. No.: B1139901
CAS No.: 570394-17-1
M. Wt: 341.31
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetamidophenyl b-D-glucuronide methyl ester is a conjugate of acetaminophen (N-acetyl-p-aminophenol) and glucuronic acid. It is a derivative of acetaminophen, which is commonly used as a pain reliever and fever reducer. This compound is often used in research to study the metabolism and excretion of acetaminophen in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamidophenyl b-D-glucuronide methyl ester involves multiple steps, including acetylation, amidation, and glucuronidation reactions. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Acetamidophenyl b-D-glucuronide methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Acetamidophenyl b-D-glucuronide methyl ester is widely used in scientific research, particularly in the following fields:

    Chemistry: As an intermediate in the synthesis of acetaminophen metabolites.

    Biology: To study the metabolism and excretion of acetaminophen in biological systems.

    Medicine: In pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of acetaminophen.

    Industry: Used in the development of analytical standards for pharmaceutical testing.

Comparison with Similar Compounds

Similar Compounds

    p-Acetamidophenyl b-D-glucuronide: Another glucuronide conjugate of acetaminophen.

    Acetaminophen glucuronide: A direct glucuronide conjugate of acetaminophen.

    N-acetyl-p-aminophenol:

Uniqueness

4-Acetamidophenyl b-D-glucuronide methyl ester is unique due to its specific structure, which includes both an acetamido group and a glucuronide moiety. This dual functionality allows it to interact with a wide range of biological targets and makes it a valuable tool in pharmacokinetic and pharmacodynamic studies .

Properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO8/c1-7(17)16-8-3-5-9(6-4-8)23-15-12(20)10(18)11(19)13(24-15)14(21)22-2/h3-6,10-13,15,18-20H,1-2H3,(H,16,17)/t10-,11-,12+,13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCDFJAIFOUUBQ-DKBOKBLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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